Regioselective C-2 Protection Enables Exclusive C-4/C-5 Functionalization vs. Unprotected Oxazole Degradation
Unprotected oxazole undergoes ring opening upon C-2 lithiation, producing an isocyanoenolate intermediate that yields mixtures of C-2, C-5, and ring-opened products upon electrophilic trapping. In contrast, 2-TIPS-protected oxazole enables exclusive lithiation at C-5 (or C-4 when C-5 is blocked), with no detectable ring-opening side products [1]. The TIPS group suppresses the equilibrium between ring-closed and ring-opened forms that is observed by NMR for unprotected 2-lithiooxazole [2].
| Evidence Dimension | Regioselectivity of lithiation and product distribution |
|---|---|
| Target Compound Data | Exclusive C-5 lithiation; single product; no ring-opening detected |
| Comparator Or Baseline | Unprotected oxazole: NMR shows only ring-opened 2-lithio species; electrophilic quenching yields mixture of C-2, C-5, and acyclic products |
| Quantified Difference | Qualitative difference: single regioisomer vs. product mixture |
| Conditions | Metalation with n-BuLi or LDA in THF at -78°C to 0°C; trapping with electrophiles |
Why This Matters
For procurement decisions, this ensures that synthetic routes using this building block will produce a single regioisomer rather than requiring chromatographic separation of complex mixtures, directly impacting yield and workflow efficiency.
- [1] Miller, R. A.; Smith, R. M.; Marcune, B. A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. J. Org. Chem. 2005, 70 (22), 9074–9076. View Source
- [2] Hodgson, D. M.; Humphreys, P. G.; Ward, J. G. 2-Metallated Oxazoles; pKa Dependent Deuterations, NMR Studies and Palladium Catalysed Coupling. Tetrahedron 1995, 51 (45), 12311–12322. View Source
